

Molecular Structure and Stereochemistry of 3-(2-Chlorophenyl)butan-2-amine

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Compound of Interest

Compound Name: 3-(2-Chlorophenyl)butan-2-amine

Cat. No.: B13313145

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Technical Guide for Research & Development

Part 1: Executive Summary & Structural Architecture

3-(2-Chlorophenyl)butan-2-amine (CAS: 21900-00-5 for HCl salt) represents a complex stereochemical challenge within the phenethylamine scaffold. Unlike standard amphetamines (which possess a single chiral center at the

-carbon), this molecule features two adjacent chiral centers at positions C2 and C3.

This structural modification introduces significant steric bulk and electronic deviation due to the ortho-chlorine substituent, influencing receptor binding kinetics (typically at DAT/NET/SERT transporters) and metabolic stability compared to its non-chlorinated or non-methylated congeners.

Molecular Connectivity

The IUPAC designation implies a four-carbon chain:

- C1 & C4: Terminal methyl groups.
- C2: The
-carbon (relative to the amine), bearing the primary amine (
).
- C3: The
-carbon, bearing the 2-chlorophenyl ring.

SMILES: CC(N)C(C)c1ccccc1Cl

Stereochemical Matrix

With two stereocenters (

), the molecule exists as

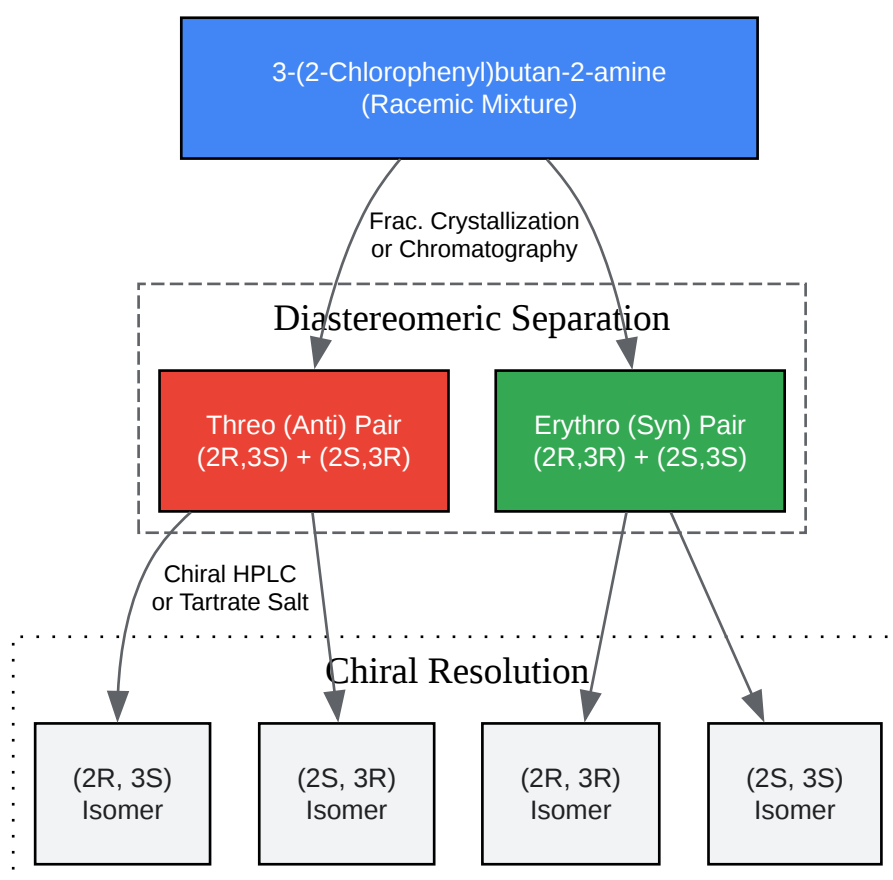
distinct stereoisomers. These are grouped into two pairs of enantiomers, historically referred to as erythro (syn) and threo (anti) diastereomers.

Configuration	Relation	Designation	Stability/Prevalence
(2S, 3S)	Enantiomer Pair A	Syn / Erythro	Thermodynamically less favored due to gauche interactions (Me-Me/Ph-NH ₂)
(2R, 3R)	Enantiomer Pair A	Syn / Erythro	"
(2S, 3R)	Enantiomer Pair B	Anti / Threo	Often favored in specific syntheses (e.g., reduction of oximes)
(2R, 3S)	Enantiomer Pair B	Anti / Threo	"

Part 2: Stereochemical Analysis & Visualization

The presence of the ortho-chlorine atom creates a "rotational lock" effect, increasing the energy barrier for rotation around the C2-C3 bond. This impacts the population of conformers in solution, detectable via NMR.

Stereoisomer Relationships (DOT Diagram)



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Figure 1: Stereochemical hierarchy showing the separation pathway from racemate to pure enantiomers.

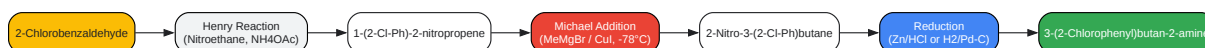
Part 3: Synthesis & Resolution Protocols

As a Senior Application Scientist, I recommend a Michael Addition-Reduction pathway for high throughput and reliability. This method allows for access to the threo diastereomer preferentially, which is often the bioactive target in this class.

Synthesis Workflow (Expert Protocol)

Reaction Scheme:

- Condensation: 2-Chlorobenzaldehyde + Nitroethane
1-(2-Chlorophenyl)-2-nitropropene.
- Michael Addition: 1,4-addition of Methyl Grignard (or Cuprate) to introduce the
-methyl group.
- Reduction: Conversion of the nitro group to the amine.



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Figure 2: Synthetic pathway emphasizing the critical Michael Addition step for carbon skeleton formation.

Detailed Methodology

Step 1: Formation of the Nitroalkene

- Reagents: 2-Chlorobenzaldehyde (1.0 eq), Nitroethane (excess), Ammonium Acetate (0.1 eq).
- Conditions: Reflux in glacial acetic acid or toluene for 4-6 hours.
- Checkpoint: Monitor TLC for disappearance of aldehyde. The product, 1-(2-chlorophenyl)-2-nitropropene, usually crystallizes as yellow needles upon cooling.

Step 2: Conjugate Addition (The Critical Step)

This step establishes the C3 chiral center relative to C2.

- Reagents: Methylmagnesium bromide (MeMgBr, 3M in ether), Copper(I) Iodide (catalytic).

- Protocol:
 - Cool a solution of the nitroalkene in dry THF to -78°C .
 - Add CuI (5 mol%).
 - Add MeMgBr dropwise. The copper catalyst promotes 1,4-addition (Michael) over 1,2-addition.
 - Quench with saturated
- Result: Formation of 2-nitro-3-(2-chlorophenyl)butane. This intermediate is a mixture of diastereomers (syn/anti).

Step 3: Reduction to Amine

- Reagents: Zinc dust / HCl (aq) or Hydrogenation (, Raney Ni).
- Note: Catalytic hydrogenation (Pd/C) may cause dechlorination of the aromatic ring due to the labile C-Cl bond. Zn/HCl is preferred for preserving the halogen.

Resolution of Stereoisomers

Separation is required to isolate the (2R,3S) or (2S,3R) isomers.

- Diastereomeric Separation: The threo and erythro amines have different boiling points and solubility profiles. Flash chromatography (Silica, DCM:MeOH:NH_3) is effective.
- Enantiomeric Resolution:
 - Agent: (R,R)-Tartaric Acid.[1]
 - Solvent: Isopropyl Alcohol (IPA) / Water.

- Mechanism: Formation of diastereomeric salts.[1] The (2R,3S)-amine typically forms a less soluble salt with (R,R)-tartaric acid, precipitating first.
- Validation: Recrystallize until constant melting point and specific rotation

Part 4: Analytical Characterization

Trustworthy identification requires distinguishing the diastereomers.

Proton NMR (NMR)

The coupling constant (

) between the protons on C2 and C3 (

and

) is the primary diagnostic tool.

Feature	Threo (Anti) Isomer	Erythro (Syn) Isomer	Mechanistic Reason
Coupling	8 - 10 Hz	4 - 6 Hz	Anti-periplanar arrangement in threo leads to higher (Karplus equation).
C3-Methyl Shift	Lower field	Higher field	Shielding effects of the phenyl ring.

Mass Spectrometry (MS)

- Parent Ion:

(Base peak often

44 for

fragment).

- Isotope Pattern: Distinct M and M+2 peaks (3:1 ratio) confirming the presence of one Chlorine atom.

Part 5: References

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